2'-Deoxy-N6-methyl adenosine 3',5'-diphosphate diammonium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS 2179 involves the modification of adenosine derivativesThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions .
Industrial Production Methods
While specific industrial production methods for MRS 2179 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
MRS 2179 primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Hydrolysis Reactions: Acidic or basic conditions are used to hydrolyze the phosphate groups, leading to the formation of dephosphorylated products
Major Products
The major products formed from the reactions of MRS 2179 include dephosphorylated adenosine derivatives and various substituted analogs, depending on the reagents used .
Scientific Research Applications
MRS 2179 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the interactions and functions of purinergic receptors.
Biology: Employed in experiments to understand the role of P2Y1 receptors in cellular signaling and function.
Medicine: Investigated for its potential in treating thrombosis and other platelet aggregation-related disorders.
Industry: Utilized in the development of new therapeutic agents targeting purinergic receptors .
Mechanism of Action
MRS 2179 exerts its effects by competitively binding to the P2Y1 receptor, thereby inhibiting the action of adenosine diphosphate. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation. The molecular targets include the P2Y1 receptor and associated signaling proteins such as G-proteins and phospholipase C .
Comparison with Similar Compounds
Similar Compounds
MRS 2578: Another P2Y1 receptor antagonist with a similar structure but different functional groups.
MRS 2395: A selective antagonist for P2Y12 receptors, used in similar research applications.
Adenosine 5’-triphosphate: A naturally occurring nucleotide with broader receptor activity .
Uniqueness
MRS 2179 is unique in its high selectivity for the P2Y1 receptor, making it a valuable tool for studying specific purinergic signaling pathways. Its ability to inhibit platelet aggregation without affecting other purinergic receptors sets it apart from other compounds .
Properties
Molecular Formula |
C11H23N7O9P2 |
---|---|
Molecular Weight |
459.29 g/mol |
IUPAC Name |
diazanium;[(2R,3S,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2.2H3N/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);2*1H3/t6-,7+,8+;;/m0../s1 |
InChI Key |
GAQWEBYIOMWWHZ-ZJWYQBPBSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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